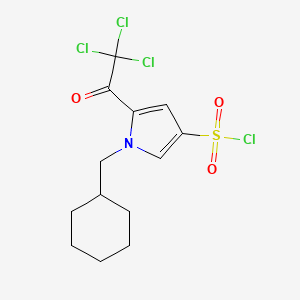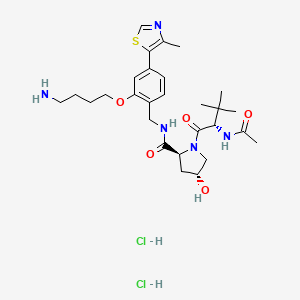
1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a complex organic compound that features a pyrrole ring substituted with cyclohexylmethyl, trichloroacetyl, and sulfonyl chloride groups
準備方法
The synthesis of 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of the Cyclohexylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dichloromethane).
科学的研究の応用
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules, providing insights into enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity can be exploited to inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.
類似化合物との比較
Similar compounds to 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride include:
1-(Cyclohexylmethyl)-5-(trifluoroacetyl)-1H-pyrrole-3-sulfonyl chloride: This compound features a trifluoroacetyl group instead of a trichloroacetyl group, which can alter its reactivity and biological activity.
1-(Cyclohexylmethyl)-5-(acetyl)-1H-pyrrole-3-sulfonyl chloride: The acetyl group in place of the trichloroacetyl group makes this compound less reactive towards nucleophiles.
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-(cyclohexylmethyl)-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl4NO3S/c14-13(15,16)12(19)11-6-10(22(17,20)21)8-18(11)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFKHCFWAKOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=C2C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)
![1-METHYL-9-(4-METHYLPHENYL)-3-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2725226.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)
![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide](/img/structure/B2725231.png)


![propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)
![4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2725241.png)
![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)


